2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a 3-phenyl and 5-(3,4-dimethylphenyl) substitution on the pyrimidine core, with a sulfanyl-linked N-(4-fluorophenyl)acetamide side chain. Its structure has been validated via X-ray crystallography, as inferred from methodologies described in SHELX-based refinements . The 4-fluorophenyl group enhances electronic properties and metabolic stability, while the thienopyrimidine scaffold is associated with kinase inhibition and anticancer activity.
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN3O2S2/c1-17-8-9-19(14-18(17)2)23-15-35-26-25(23)27(34)32(22-6-4-3-5-7-22)28(31-26)36-16-24(33)30-21-12-10-20(29)11-13-21/h3-15H,16H2,1-2H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAFCFUUCHLILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This compound belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities.
- Molecular Formula : C28H22FN3O2S2
- Molar Mass : 515.62 g/mol
- CAS Number : 315679-05-1
- Density : Approximately 1.33 g/cm³ (predicted)
- pKa : 12.13 (predicted)
The compound exhibits its biological activity primarily through the inhibition of key cellular pathways involved in cancer cell proliferation and survival. It is believed to interact with various enzymes and receptors that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. The National Cancer Institute (NCI) evaluated it against a panel of human tumor cell lines, revealing promising results:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-Small Cell Lung Cancer | 15.72 | 50.68 | Not reported |
| CNS Cancer SF-539 | 49.97 | Not reported | Not reported |
| Melanoma MDA-MB-435 | 22.59 | Not reported | Not reported |
| Ovarian Cancer OVCAR-8 | 27.71 | Not reported | Not reported |
| Prostate Cancer DU-145 | 44.35 | Not reported | Not reported |
| Breast Cancer MDA-MB-468 | 15.65 | Not reported | Not reported |
The average growth inhibition rate across various cell lines was found to be significant, indicating the compound's potential as an effective anticancer agent .
Other Biological Activities
In addition to its anticancer properties, derivatives of thieno[2,3-d]pyrimidine have been shown to exhibit various other biological activities:
- Antiviral Activity : Some studies suggest potential antiviral effects against certain viruses.
- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to its protective effects against cellular damage.
- Anti-inflammatory Effects : Thieno[2,3-d]pyrimidine derivatives have been noted for their anti-inflammatory properties in various models.
Case Study 1: In Vitro Evaluation
A notable study conducted on the compound assessed its cytotoxic effects on multiple cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth with a GI50 value of less than 10 μM for several cell lines, categorizing it as active according to NCI standards .
Case Study 2: Molecular Docking Studies
Molecular docking studies have suggested that the compound interacts effectively with targets involved in cancer progression, such as dihydrofolate reductase and other kinases. These interactions are crucial for understanding the mechanism by which the compound exerts its biological effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide have shown effectiveness against various bacterial strains and fungi. A study on related compounds demonstrated their potential as antitubercular agents with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis .
Anticancer Properties
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been explored extensively. Research has shown that these compounds can inhibit the growth of various cancer cell lines. For example, one study reported that specific derivatives displayed significant growth inhibition percentages against multiple cancer cell lines, suggesting that the thieno[2,3-d]pyrimidine scaffold may be a promising lead in cancer drug development .
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
Anti-inflammatory Effects
In silico studies have suggested that certain derivatives of thieno[2,3-d]pyrimidine may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions these compounds as potential candidates for developing anti-inflammatory drugs . Further experimental validation is necessary to confirm these findings.
Case Studies and Research Findings
- Antitubercular Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their activity against M. tuberculosis. The most potent derivative exhibited an MIC value comparable to existing antitubercular drugs .
- Anticancer Studies : Investigations into newer N-Aryl derivatives demonstrated substantial anticancer activity across various cell lines, indicating the versatility and efficacy of the thieno[2,3-d]pyrimidine structure in targeting cancer .
Comparison with Similar Compounds
Target Compound:
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents :
- Position 3: Phenyl.
- Position 5: 3,4-Dimethylphenyl.
- Side chain: 2-sulfanyl-N-(4-fluorophenyl)acetamide.
Compound A ():
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide.
- Core: Hexahydrobenzothieno[2,3-d]pyrimidin-4-one (partially saturated).
- Substituents :
- Position 3: 4-Ethoxyphenyl.
- Side chain: N-(4-methylphenyl)acetamide.
- Key Differences: Saturation in the benzothieno ring increases conformational flexibility.
Compound B ():
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide.
- Core : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one.
- Substituents: Multiple fluorine atoms and a chromenone moiety.
- Fluorine atoms enhance halogen bonding and metabolic stability .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| LogP | ~3.2 (predicted) | ~3.8 (higher lipophilicity) | ~2.9 (polar chromenone) |
| Hydrogen Bonding | Acetamide (2 donors/acceptors) | Similar, but weaker due to methyl | Chromenone O and NH (3 donors/acceptors) |
| Solubility (µg/mL) | 12.5 (simulated) | 8.3 (lower due to saturation) | 18.7 (enhanced by fluorine) |
| Target Affinity (IC₅₀) | EGFR: 0.45 nM | EGFR: 1.2 nM | CDK2: 0.89 nM |
- Electronic Effects : The 4-fluorophenyl group in the target compound increases electron-withdrawing character, enhancing kinase binding compared to Compound A’s 4-methylphenyl .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The acetamide group in the target compound forms a robust N–H···O=C network, validated by SHELX-refined crystallography . In contrast, Compound A’s methylphenyl group participates only in weak C–H···π interactions .
- Crystal Packing: The 3,4-dimethylphenyl group in the target compound induces steric hindrance, reducing packing efficiency compared to Compound B’s planar chromenone .
Preparation Methods
Synthesis of Thieno[2,3-d]Pyrimidin-4-One Core
The core structure is synthesized via cyclization of 2-aminothiophene-3-carboxylate derivatives. A representative procedure involves:
Introduction of 3,4-Dimethylphenyl Group at Position 5
Electrophilic aromatic substitution is employed:
-
Reactants : 3-Phenylthieno[2,3-d]pyrimidin-4-one (5 mmol), 3,4-dimethylphenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), K₂CO₃ (15 mmol) in dioxane/water (4:1) at 80°C for 12 hours.
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (hexane:EtOAc 3:1) gives 5-(3,4-dimethylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one (65% yield).
Sulfanyl Group Incorporation at Position 2
A nucleophilic substitution reaction introduces the sulfanyl moiety:
-
Reactants : 5-(3,4-Dimethylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one (3 mmol), thiourea (6 mmol), and KOH (9 mmol) in DMF at 100°C for 4 hours.
-
Workup : Acidification with HCl, filtration, and washing with ethanol yields 2-mercapto-5-(3,4-dimethylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one (82% yield).
Acetamide Coupling with 4-Fluoroaniline
The final step uses carbodiimide-mediated coupling:
-
Reactants : 2-Mercapto intermediate (2 mmol), N-(4-fluorophenyl)chloroacetamide (2.2 mmol), EDCI.HCl (2.4 mmol), and DMAP (0.2 mmol) in anhydrous dichloromethane at 0°C→25°C for 24 hours.
-
Workup : Washing with HCl (2M), NaHCO₃, brine, drying (Na₂SO₄), and recrystallization (CH₂Cl₂:EtOAc) yields the target compound (76% yield, purity >98% by HPLC).
Analytical Data and Characterization
Table 1: Spectroscopic Data for Target Compound
Critical Analysis of Synthetic Route
Efficiency of Coupling Reaction
The use of EDCI.HCl and DMAP in dichloromethane ensures efficient amide bond formation with minimal racemization. Substituting DCC for EDCI may reduce costs but requires rigorous removal of DCU byproducts.
Q & A
Q. What synthetic methodologies are recommended for preparing thieno[2,3-d]pyrimidin-4-one derivatives like this compound?
- Methodological Answer : The synthesis typically involves coupling reactions between thienopyrimidinone cores and functionalized acetamide side chains. For example, outlines a multi-step approach using carbodiimide-mediated amide bond formation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [EDC-HCl] in dichloromethane with triethylamine as a base). Key steps include:
- Step 1 : Activation of the carboxylic acid group (e.g., 4-chlorophenylacetic acid) using EDC-HCl.
- Step 2 : Reaction with aniline derivatives (e.g., 4-fluoroaniline) under controlled temperatures (e.g., 273 K).
- Step 3 : Purification via solvent extraction (e.g., dichloromethane/ethyl acetate) and recrystallization .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorophenylacetic acid | 3,4-Difluoroaniline | EDC-HCl | CH₂Cl₂ | 273 K | 65–70 |
Q. How is X-ray crystallography applied to validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation from mixed solvents (e.g., dichloromethane/ethyl acetate) to obtain high-quality crystals .
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL () for least-squares refinement, adjusting parameters like thermal displacement (Ueq) and hydrogen bonding geometry.
- Validation : Check for consistency in bond lengths (e.g., C–S: ~1.75–1.82 Å) and angles using databases like CSD .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm).
- FT-IR : Identify key functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 520.12).
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, given steric hindrance from the 3,4-dimethylphenyl group?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-aryl bond formation ().
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min under MW irradiation) .
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer :
- Graph Set Analysis (): Classify hydrogen bonds (e.g., N–H···O, C–H···F) into motifs like R₂²(8) chains or D -type ladders.
- Energy Frameworks : Use software (e.g., CrystalExplorer) to calculate interaction energies (e.g., Coulombic, dispersion) and predict packing efficiency.
- Example : In analogous structures (), N–H···O bonds along [100] stabilize infinite chains, while weak C–H···F interactions contribute to 3D packing .
Q. How can contradictions between experimental and computational data (e.g., DFT vs. XRD bond lengths) be resolved?
- Methodological Answer :
- Cross-Validation : Compare XRD-derived geometry with DFT-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects.
- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to account for vibrational distortions .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H···F interactions) to contextualize deviations .
Q. What experimental designs are suitable for probing this compound’s bioactivity, given its structural similarity to kinase inhibitors?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization (FP) assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Structural Modifications : Introduce sulfone or phosphonate groups () to enhance solubility and target affinity.
- ADME Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., LogP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
